molecular formula C11H13ClN2 B13354032 2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane

2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B13354032
M. Wt: 208.69 g/mol
InChI Key: XAUFGRBPRFQPRU-UHFFFAOYSA-N
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Description

2,5-Diazabicyclo[221]heptane, 2-(4-chlorophenyl)- is a bicyclic compound that features a diazabicycloheptane core with a 4-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of efficient catalytic systems can be applied to scale up the production of this compound for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

2,5-Diazabicyclo[2.2.1]heptane, 2-(4-chlorophenyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to introduce different substituents on the bicyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxidized derivatives, while substitution reactions result in compounds with new substituents on the bicyclic core.

Scientific Research Applications

2,5-Diazabicyclo[2.2.1]heptane, 2-(4-chlorophenyl)- has several scientific research applications, including:

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Diazabicyclo[2.2.1]heptane, 2-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diazabicyclo[2.2.1]heptane: A similar compound without the 4-chlorophenyl substituent, used in similar applications.

    1,4-Diazabicyclo[2.2.2]octane: Another bicyclic compound with different structural features and applications.

    2-Azabicyclo[2.2.1]heptane: A related compound with a single nitrogen atom in the bicyclic core.

Uniqueness

2,5-Diazabicyclo[2.2.1]heptane, 2-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl substituent, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

2-(4-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane

InChI

InChI=1S/C11H13ClN2/c12-8-1-3-10(4-2-8)14-7-9-5-11(14)6-13-9/h1-4,9,11,13H,5-7H2

InChI Key

XAUFGRBPRFQPRU-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC1CN2C3=CC=C(C=C3)Cl

Origin of Product

United States

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